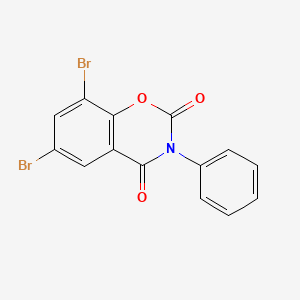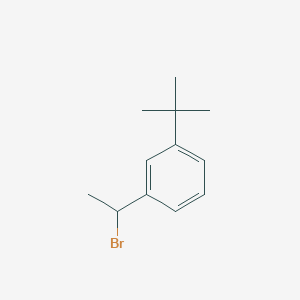
1-(1-Bromoethyl)-3-tert-butylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Bromoethyl)-3-tert-butylbenzene is an organic compound belonging to the class of alkyl halides It features a benzene ring substituted with a bromoethyl group and a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-3-tert-butylbenzene can be synthesized through the bromination of 3-tert-butylstyrene. The reaction typically involves the addition of bromine (Br2) to the double bond of 3-tert-butylstyrene in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then separated and purified using industrial-scale distillation columns.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Bromoethyl)-3-tert-butylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The bromoethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Formation of 1-(1-Hydroxyethyl)-3-tert-butylbenzene or 1-(1-Cyanoethyl)-3-tert-butylbenzene.
Elimination Reactions: Formation of 3-tert-butylstyrene.
Oxidation Reactions: Formation of 1-(1-Hydroxyethyl)-3-tert-butylbenzene or 1-(1-Carboxyethyl)-3-tert-butylbenzene.
Applications De Recherche Scientifique
1-(1-Bromoethyl)-3-tert-butylbenzene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in the development of new pharmaceuticals and biologically active compounds.
Medicine: Explored for its potential as an intermediate in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(1-Bromoethyl)-3-tert-butylbenzene involves its reactivity as an alkyl halide. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation, resulting in the formation of an alkene. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
1-(1-Bromoethyl)-3-tert-butylbenzene can be compared with other similar compounds such as:
Bromobenzene: A simpler aryl bromide with a single bromine atom attached to the benzene ring.
1-Bromo-2-methylbenzene: A compound with a bromine atom and a methyl group attached to the benzene ring.
1-Bromo-4-tert-butylbenzene: A compound with a bromine atom and a tert-butyl group attached to the benzene ring.
Uniqueness: this compound is unique due to the presence of both a bromoethyl group and a tert-butyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
155734-75-1 |
|---|---|
Formule moléculaire |
C12H17Br |
Poids moléculaire |
241.17 g/mol |
Nom IUPAC |
1-(1-bromoethyl)-3-tert-butylbenzene |
InChI |
InChI=1S/C12H17Br/c1-9(13)10-6-5-7-11(8-10)12(2,3)4/h5-9H,1-4H3 |
Clé InChI |
QEISRFVBPFFHKI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)C(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


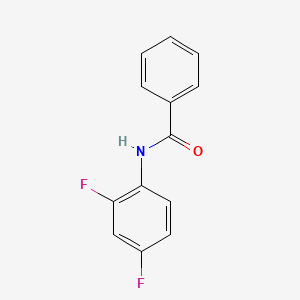
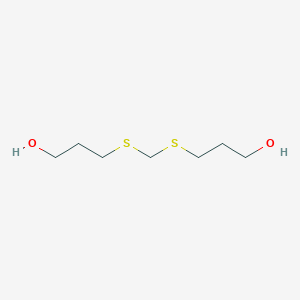
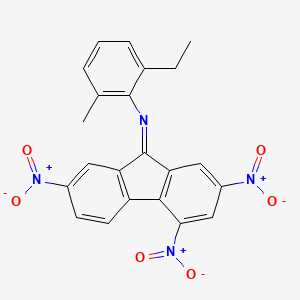

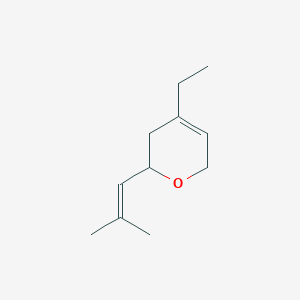
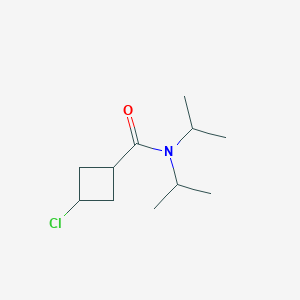

![2-Methyl-3-[(2-methylprop-1-en-1-yl)oxy]but-2-ene](/img/structure/B12563699.png)
![9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane](/img/structure/B12563702.png)
![Methyl 2-[(prop-2-en-1-yl)amino]hex-5-enoate](/img/structure/B12563708.png)
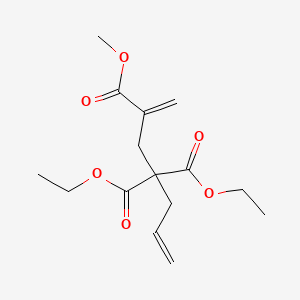
![2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-diphenyl-](/img/structure/B12563724.png)
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane)](/img/structure/B12563730.png)
